molecular formula C9H5Cl2N3OS B5756596 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide

2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5756596
M. Wt: 274.13 g/mol
InChI Key: YIQRRNHNLUSYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide, also known as DCTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and differentiation. DCTB has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and viral infections.

Mechanism of Action

2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, apoptosis, and differentiation. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been shown to inhibit the activity of other kinases, such as Aurora A kinase and Pim-1 kinase.
Biochemical and Physiological Effects
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide induces apoptosis and reduces cell proliferation. In neurodegenerative diseases, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to reduce the accumulation of amyloid beta and tau proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. In viral infections, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide inhibits the replication of viruses by interfering with their life cycle.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and other kinases, and it can be used to study the downstream signaling pathways that are involved in various cellular processes. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide is also relatively easy to synthesize and can be produced on a large scale. However, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has some limitations for lab experiments. It is a toxic compound and should be handled with care. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide. One area of research is the development of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide analogs with improved potency and selectivity for CK2. Another area of research is the study of the downstream signaling pathways that are affected by 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide inhibition. This could lead to the identification of new targets for cancer therapy and neurodegenerative diseases. Additionally, the potential use of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide in combination with other drugs for cancer therapy and viral infections should be explored. Finally, the development of new methods for the delivery of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide to target tissues could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 2-aminobenzamide in the presence of a base. The reaction yields 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide as a white solid with a purity of over 95%. The synthesis method is relatively simple, and the compound can be produced on a large scale.

Scientific Research Applications

2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In viral infections, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.

properties

IUPAC Name

2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3OS/c10-5-1-2-7(11)6(3-5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQRRNHNLUSYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide

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